![molecular formula C12H22 B13799838 3-Dodecyne CAS No. 6790-27-8](/img/structure/B13799838.png)
3-Dodecyne
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Overview
Description
3-Dodecyne is an organic compound with the molecular formula C₁₂H₂₂. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is also known by its IUPAC name, dodec-3-yne . It is a colorless liquid with a molecular weight of 166.3031 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Dodecyne can be synthesized through various methods, including the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. In this method, silica particles react with 3-azidopropyltriethoxysilane to produce azide-modified silica. This azide-silica then reacts with 1-dodecyne to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of alkyne synthesis techniques, often employing catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Dodecyne undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Haloalkynes.
Scientific Research Applications
Organic Synthesis
3-Dodecyne is utilized as an intermediate in the synthesis of various organic compounds. Its terminal alkyne functionality allows for diverse reactions such as:
- Hydrocarbon Synthesis : this compound can be employed in the synthesis of longer-chain hydrocarbons through coupling reactions.
- Functionalization : The alkyne group can be easily transformed into other functional groups, making it a versatile building block in organic chemistry.
Case Study: Synthesis of Ruthenium Nanoparticles
A notable application of this compound is in the synthesis of stable ruthenium nanoparticles. The self-assembly of this compound onto ruthenium colloids facilitates the formation of Ru-vinylidene bonds, enhancing the stability and reactivity of the nanoparticles. This method has implications in catalysis and materials science, where metal nanoparticles are crucial for various applications .
Materials Science
In materials science, this compound is explored for its potential in creating functional materials due to its unique physical properties.
- Surface Modification : The compound can be used to modify surfaces in order to enhance hydrophobicity or alter chemical reactivity.
- Polymer Chemistry : It serves as a monomer for polymerization reactions, leading to the development of new polymeric materials with specific properties.
Nanotechnology
This compound plays a significant role in nanotechnology, particularly in the development of nanomaterials with tailored properties.
Case Study: Polyphenol-Containing Nanoparticles
Research has indicated that combining this compound with polyphenols leads to the creation of nanoparticles that exhibit antioxidant properties. These nanoparticles have potential applications in biomedical fields such as drug delivery and cancer therapy, showcasing the versatility of this compound in enhancing material functionality .
Analytical Chemistry
The compound is also used as a standard or reference material in analytical chemistry due to its well-defined structure and properties.
- Spectroscopic Studies : this compound can be analyzed using techniques such as gas chromatography and mass spectrometry, aiding in the identification and quantification of similar compounds in complex mixtures .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Dodecyne involves its interaction with molecular targets through its carbon-carbon triple bond. This bond can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved often include catalytic processes that facilitate the transformation of this compound into more complex molecules .
Comparison with Similar Compounds
1-Dodecyne: Another alkyne with a triple bond at the first carbon.
2-Dodecyne: Similar structure with the triple bond at the second carbon.
Dodecane: A saturated hydrocarbon with no triple bonds.
Uniqueness of 3-Dodecyne: this compound is unique due to the position of its triple bond at the third carbon, which imparts distinct chemical properties and reactivity compared to its isomers and other alkynes .
Biological Activity
3-Dodecyne is a linear alkyne with the molecular formula C₁₂H₂₂ and is characterized by a triple bond between the second and third carbon atoms. This compound has garnered interest in various fields, particularly due to its biological activities, which include antimicrobial, antifungal, and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
This compound belongs to the family of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. Its structural formula can be represented as follows:
This compound's hydrophobic nature due to its long carbon chain influences its interaction with biological membranes, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study conducted on various alkynes, including this compound, revealed its effectiveness against several bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 50 µg/mL | |
Staphylococcus aureus | 25 µg/mL | |
Pseudomonas aeruginosa | 75 µg/mL |
These findings indicate that this compound could serve as a potential candidate for developing new antimicrobial agents, especially considering the rising resistance to conventional antibiotics.
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity. A study evaluated the efficacy of several alkynes against fungal pathogens.
Table 2: Antifungal Activity of this compound
Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Candida albicans | 30 µg/mL | |
Aspergillus niger | 40 µg/mL |
The results suggest that this compound could be effective in treating fungal infections, particularly in immunocompromised patients where such infections are prevalent.
Anticancer Potential
The anticancer properties of this compound have also been explored. Research indicates that it may induce apoptosis in cancer cells through various mechanisms.
Case Study: Anticancer Mechanism
A study investigated the effect of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with this compound led to a significant reduction in cell viability compared to untreated controls.
- Cell Viability Assay : The MTT assay demonstrated an IC₅₀ value of approximately 15 µg/mL for MCF-7 cells.
- Mechanism : The study suggested that this compound induces apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases.
Properties
CAS No. |
6790-27-8 |
---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
dodec-3-yne |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-5,7,9-12H2,1-2H3 |
InChI Key |
ZFAGQZXKTQFQLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCC |
Origin of Product |
United States |
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